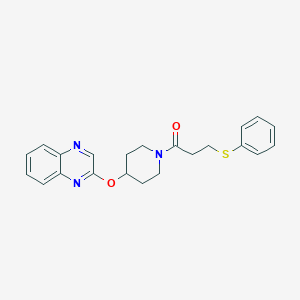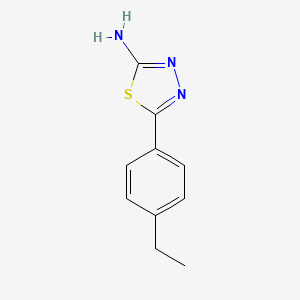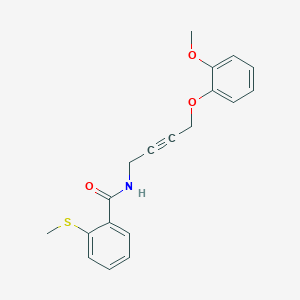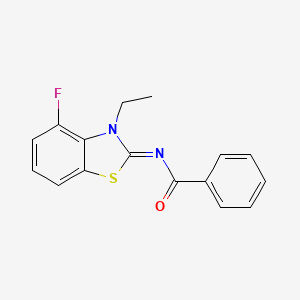![molecular formula C19H28N2O3S B2803990 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide CAS No. 2380169-98-0](/img/structure/B2803990.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide, also known as MTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTAPA belongs to the class of thianaphthene derivatives and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters and ion channels. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity.
Biochemical and Physiological Effects:
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has also been shown to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, it exhibits a high degree of selectivity and potency, making it an ideal candidate for drug development. However, one limitation of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide. One area of interest is the development of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide and its potential interactions with other drugs. Finally, research is also needed to investigate the potential side effects of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide and its safety profile in humans.
Conclusion:
In conclusion, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide is a promising compound that has demonstrated potential therapeutic applications in various fields of medicine. Its unique chemical structure and biochemical properties make it an ideal candidate for drug development. Further research is needed to fully understand the mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide and its potential applications in the treatment of various diseases.
Synthesemethoden
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide can be synthesized using a multistep process involving the reaction of 2-phenylmethoxyacetyl chloride with morpholine followed by thianaphthene-2-carboxylic acid. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. Furthermore, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has also demonstrated potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c22-18(15-24-14-17-4-2-1-3-5-17)20-16-19(6-12-25-13-7-19)21-8-10-23-11-9-21/h1-5H,6-16H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWSVCOHQGGCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)COCC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2803914.png)
![N-(2-oxolanylmethyl)-2-(7-oxo-3-phenyl-6-triazolo[4,5-d]pyrimidinyl)acetamide](/img/structure/B2803915.png)

![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2803920.png)

![1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2803925.png)

![N-(2,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2803930.png)